molecular formula C13H17N3O3S B2846224 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide CAS No. 2034337-48-7

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide

カタログ番号: B2846224
CAS番号: 2034337-48-7
分子量: 295.36
InChIキー: PBVIKAOEWXUIQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and dioxido groups, linked via a carboxamide bridge to a cyclobutane ring. The benzo[c][1,2,5]thiadiazole system is a bicyclic aromatic structure containing sulfur and nitrogen atoms, which contribute to its electronic and steric properties.

特性

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-11-7-6-10(14-13(17)9-4-3-5-9)8-12(11)16(2)20(15,18)19/h6-9H,3-5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVIKAOEWXUIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCC3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide moiety linked to a benzo[c][1,2,5]thiadiazole structure. Its molecular formula is C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S with a molecular weight of approximately 323.39 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃S
Molecular Weight323.39 g/mol
CAS Number2034338-04-8

Synthesis

The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide typically involves multi-step synthetic pathways that include:

  • Formation of the thiadiazole ring : This step is crucial as it establishes the core structure necessary for biological activity.
  • Functionalization with cyclobutanecarboxamide : This enhances the compound's solubility and biological interaction potential.

Antimicrobial Properties

Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide exhibit significant antimicrobial activity. For example:

  • Study Findings : A study demonstrated that derivatives of thiadiazole compounds showed effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism : The anti-inflammatory effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Study 1: Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of various thiadiazole derivatives including N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide. The study reported:

  • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens.

Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory properties of similar compounds:

  • Results : In cellular models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) by approximately 40% compared to untreated controls.

The precise mechanism through which N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide exerts its biological effects is not fully elucidated. However, it is believed to involve:

  • Interaction with cellular receptors : Potential binding to specific receptors involved in inflammatory pathways.
  • Inhibition of enzyme activity : Similar compounds have shown to inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 77)

  • Core Structure : Features a cyclopropane-carboxamide linked to a thiazol-2-yl group and a benzo[d][1,3]dioxole (methylenedioxybenzene) ring.
  • Key Differences: Ring Systems: The target compound uses a benzo[c]thiadiazole core, whereas Compound 77 employs a thiazole and benzo[d][1,3]dioxole. The thiadiazole provides greater electronegativity due to sulfur and nitrogen atoms compared to the oxygen-rich dioxole. Synthesis: Compound 77 was synthesized via carboxamide coupling using HATU/DIPEA, a method applicable to the target compound .
  • Molecular Weight : Estimated to be lower than the target compound due to the smaller cyclopropane ring and absence of sulfone groups.

N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

  • Core Structure : Combines a cyclopropane-carboxamide with a biphenyl-thiazole system.
  • Functional Groups: Lacks the sulfone (SO₂) group present in the target compound, reducing polarity and hydrogen-bonding capacity. Synthesis: Utilized nicotinoyl chloride and thiocyanate-mediated cyclization, followed by deprotection steps .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

  • Core Structure : Comprises an isoxazole-carboxamide linked to a thiazole ring.
  • Key Differences: Heterocycle Electronics: The isoxazole (O/N-heterocycle) offers different electronic properties compared to the benzo[c]thiadiazole (S/N-heterocycle), affecting binding to biological targets. Substituents: A methyl group on the isoxazole contrasts with the dimethyl-dioxido groups, resulting in lower steric hindrance and higher lipophilicity.

Thiazolylmethylcarbamate Analogs

  • Core Structure : Carbamate-linked thiazole derivatives with complex peptidomimetic backbones.
  • Key Differences :
    • Linkage Type : Carbamates (O-CO-NR₂) versus carboxamides (NH-CO-) alter metabolic stability and hydrolysis susceptibility.
    • Biological Relevance : These analogs are designed for protease inhibition, implying that the target compound’s sulfone group may confer unique selectivity in enzyme binding .

Comparative Data Table

Compound Name Core Heterocycle(s) Key Substituents Molecular Weight (Estimated) Synthesis Method
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide Benzo[c]thiadiazole Dimethyl, dioxido, cyclobutane ~350-400 Likely HATU/DIPEA coupling
Compound 77 Thiazole, benzo[d]dioxole Cyclopropane, methoxybenzoyl ~500-550 HATU/DIPEA coupling
Biphenyl-thiazole carboxamide Thiazole, biphenyl Cyclopropane, pyridinyl ~590 Thiocyanate cyclization
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole, thiazole Methyl ~225 Crystallographically confirmed
Thiazolylmethylcarbamate analogs Thiazole, carbamate Hydroperoxy, methyl, phenyl ~600-800 Multi-step peptidomimetic

Research Findings and Implications

  • Synthetic Strategies: The target compound’s synthesis may parallel and , employing carboxamide coupling under mild conditions.
  • Biological Activity : While direct data are unavailable, thiazole and thiadiazole derivatives often target enzymes or receptors via heterocyclic interactions. The sulfone group may enhance binding to sulfhydryl-containing proteins .

準備方法

Synthesis of 1,3-Dimethyl-1,3-dihydrobenzo[c]thiadiazole-2,2-dioxide

The foundational step involves constructing the 1,3-dimethyl-2,2-dioxido benzothiadiazole system. A modified approach inspired by classical thiadiazole synthesis (derived from o-phenylenediamine) is employed:

  • Methylation and Sulfur Incorporation :

    • o-Phenylenediamine derivatives pre-functionalized with methyl groups undergo cyclization with thionyl chloride (SOCl₂) in pyridine.
    • Critical Step : Selective oxidation of the thiadiazole sulfide to the sulfone (2,2-dioxido) is achieved using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
  • Bromination for Subsequent Coupling :

    • Bromination at position 5 is performed using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
    • Key Intermediate : 5-Bromo-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2,2-dioxide.

Cyclobutanecarboxamide Coupling Strategies

Palladium-Catalyzed Buchwald-Hartwig Amination

Adapting methods from palladium-mediated aryl amination:

  • Reaction Setup :

    • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%).
    • Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 10 mol%).
    • Base : Cesium carbonate (Cs₂CO₃, 3 equiv).
    • Solvent : Toluene, 120°C, 8–12 hours.
  • Procedure :
    The brominated benzothiadiazole core (1 equiv) reacts with cyclobutanecarboxamide (1.2 equiv) under inert conditions. Post-reaction workup includes extraction with ethyl acetate and purification via silica gel chromatography.

  • Yield : 32–36% (similar to analogous couplings).

Entry Catalyst Loading Temperature (°C) Yield (%)
1 5 mol% Pd₂(dba)₃ 120 36
2 10 mol% Pd(OAc)₂ 110 28

Copper-Mediated Ullmann-Type Coupling

For substrates sensitive to palladium, copper catalysis offers an alternative:

  • Conditions :

    • Catalyst : Copper iodide (CuI, 20 mol%).
    • Ligand : 1,10-Phenanthroline (20 mol%).
    • Base : Potassium carbonate (K₂CO₃, 4 equiv).
    • Solvent : Dimethylformamide (DMF), 150°C, 72 hours.
  • Outcome :
    Lower yields (18–22%) due to prolonged heating but viable for sterically hindered substrates.

Analytical Validation and Optimization

Structural Confirmation

  • ¹H NMR : Characteristic signals include:
    • Cyclobutane protons: δ 1.21–2.51 ppm (multiplet, 8H).
    • Aromatic protons: δ 7.38–7.79 ppm (benzothiadiazole ring).
  • Mass Spectrometry : Molecular ion peak at m/z 347.12 (M+H⁺).

Yield Optimization Strategies

  • Solvent Screening : Trifluoroethanol (TFE) enhances palladium catalyst efficiency by stabilizing intermediates.
  • Directing Groups : Aminoquinoline derivatives improve regioselectivity during C–H functionalization.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Pd-Catalyzed Amination High functional group tolerance Sensitive to oxygen/moisture 28–36
Cu-Mediated Coupling Cost-effective reagents Long reaction times 18–22

Q & A

Basic: What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis involves multi-step pathways starting with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by functionalization with cyclobutanecarboxamide. Key steps include:

  • Core formation : Cyclocondensation of sulfonamide precursors under reflux with catalysts like H2SO4\text{H}_2\text{SO}_4 or POCl3\text{POCl}_3 to form the thiadiazole ring .
  • Amide coupling : Reacting the activated acid chloride derivative of the core with cyclobutanecarboxamide in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) in solvents like DMF or dichloromethane .
    Critical parameters :
  • Temperature control : Excess heat during cyclocondensation can lead to side reactions (e.g., ring decomposition).
  • Solvent choice : Polar aprotic solvents (DMF) enhance coupling efficiency but require rigorous drying to avoid hydrolysis .

Advanced: How can computational methods like reaction path search algorithms improve synthesis design?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction path optimization : Identifying energy barriers for key steps (e.g., cyclocondensation) to select optimal catalysts .
  • Solvent effects : Simulating solvent interactions to enhance regioselectivity during amide coupling .
    Case study : ICReDD’s approach combines computational modeling with experimental validation to refine reaction conditions (e.g., catalyst loading, solvent ratios), reducing synthesis time by 30–40% .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • 1H^1\text{H}/13C^{13}\text{C} NMR : Confirm substituent positions (e.g., methyl groups at 1,3-positions of the thiadiazole) and cyclobutane ring integration. Key signals:
    • Thiadiazole protons: δ\delta 7.8–8.2 ppm (aromatic region).
    • Cyclobutane carbons: δ\delta 25–35 ppm (sp3^3-hybridized carbons) .
  • IR spectroscopy : Detect sulfone (SO2\text{SO}_2) stretching vibrations at 1150–1300 cm1^{-1} and amide C=O at ~1650 cm1^{-1} .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., m/zm/z 375.42 for C15H13N5O3S2\text{C}_{15}\text{H}_{13}\text{N}_5\text{O}_3\text{S}_2) .

Advanced: When encountering contradictory biological activity data, what experimental strategies can validate the compound’s mechanism of action?

Methodological Answer:

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects (e.g., cytotoxic vs. cytostatic at different doses) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to silence hypothesized targets (e.g., kinases, DNA repair enzymes) and assess activity loss .
  • Molecular docking : Simulate binding to proposed targets (e.g., PARP-1 or topoisomerase II) using software like AutoDock Vina. Compare binding affinities (ΔG\Delta G) across isoforms to explain selectivity discrepancies .

Basic: How does the presence of the cyclobutanecarboxamide group influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Steric effects : The strained cyclobutane ring increases molecular rigidity, potentially enhancing binding specificity to hydrophobic enzyme pockets .
  • Hydrogen bonding : The amide group (–CONH–\text{–CONH–}) participates in H-bonding with biological targets (e.g., enzyme active sites), improving solubility compared to non-polar analogs .
  • Reactivity : The cyclobutane ring’s angle strain may predispose the compound to ring-opening reactions under acidic conditions, requiring pH-controlled storage .

Advanced: What strategies resolve low yields in coupling reactions during synthesis?

Methodological Answer:

  • Catalyst optimization : Replace traditional bases (e.g., Et3N\text{Et}_3\text{N}) with DMAP\text{DMAP} (4-dimethylaminopyridine) to accelerate acylation .
  • Stoichiometric adjustments : Use a 1.2:1 molar ratio of acid chloride to amine to account for hydrolysis side reactions .
  • Purification techniques : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC to isolate the product from unreacted starting materials .

Basic: What are the compound’s key structural motifs, and how do they correlate with reported biological activities?

Methodological Answer:

  • Thiadiazole sulfone : Imparts electron-withdrawing properties, enhancing metabolic stability and interaction with redox-sensitive targets (e.g., NADPH oxidase) .
  • Cyclobutanecarboxamide : Balances lipophilicity for membrane permeability while retaining H-bonding capacity for target engagement .
    Biological relevance : Analogous compounds exhibit anticancer activity via topoisomerase inhibition and antimicrobial effects through membrane disruption .

Advanced: How can crystallographic studies resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N: ~1.47 Å, C=S: ~1.60 Å) and dihedral angles to confirm the thiadiazole ring’s planarity and substituent orientation .
  • Comparative analysis : Overlay experimental data with computational models (e.g., Mercury CCDC) to identify deviations caused by crystal packing forces .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

  • Light sensitivity : The thiadiazole sulfone moiety is prone to photodegradation; store in amber vials under inert gas (Ar/N2_2) .
  • Hydrolysis : Protect the amide bond from moisture by lyophilizing and storing at −20°C with desiccants (silica gel) .

Advanced: How can SAR studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substituent variation : Replace cyclobutane with spirocyclic or bicyclic carboxamides to modulate steric and electronic profiles .
  • Bioisosteric replacement : Substitute the sulfone group with a phosphonate to alter charge distribution and improve target affinity .
  • In vitro screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate structural modifications with IC50_{50} values .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。